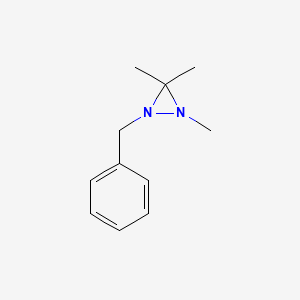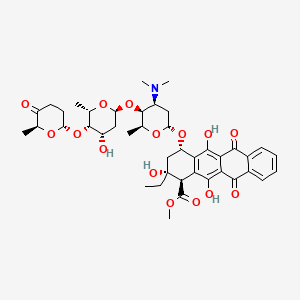
epsilon-Rhodomycin rdc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epsilon-Rhodomycin rdc is a complex anthracycline antibiotic known for its potent antitumor properties. This compound is derived from the bacterium Streptomyces peucetius and is structurally related to other anthracyclines like daunorubicin and doxorubicin. This compound is characterized by its unique chemical structure, which includes a polyketide backbone and several deoxysugar molecules attached to it .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of epsilon-Rhodomycin rdc involves a multi-step process that includes the formation of the aglycone core, followed by glycosylation. The aglycone, epsilon-Rhodomycinone, is synthesized through a series of polyketide synthase-mediated reactions. The glycosylation step involves the attachment of deoxysugar molecules, such as L-daunosamine, to the aglycone core. This is typically achieved using glycosyltransferase enzymes .
Industrial Production Methods
Industrial production of this compound is primarily carried out through fermentation processes using genetically engineered strains of Streptomyces peucetius. These strains are optimized to produce high yields of the compound by introducing specific genes involved in the biosynthesis of the aglycone and deoxysugar components .
化学反应分析
Types of Reactions
Epsilon-Rhodomycin rdc undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and stability.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, which can replace specific functional groups on the molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have altered biological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated forms .
科学研究应用
Epsilon-Rhodomycin rdc has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying polyketide biosynthesis and glycosylation processes. In biology, it serves as a tool for investigating DNA-interacting agents and their effects on cellular processes. In medicine, this compound is explored for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase II, leading to cell death. Industrially, it is used in the production of other anthracycline antibiotics through combinatorial biosynthesis .
作用机制
Epsilon-Rhodomycin rdc exerts its effects primarily through intercalation into DNA and inhibition of topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The compound also generates reactive oxygen species, which contribute to its cytotoxic effects. The molecular targets of this compound include DNA and topoisomerase II, and its pathways involve the induction of apoptosis and inhibition of cell proliferation .
相似化合物的比较
Epsilon-Rhodomycin rdc is similar to other anthracyclines such as daunorubicin, doxorubicin, and epirubicin. it is unique in its specific glycosylation pattern and the presence of distinct deoxysugar molecules. This uniqueness contributes to its specific biological activities and potential therapeutic applications. Similar compounds include:
Daunorubicin: Known for its use in treating leukemia.
Doxorubicin: Widely used in chemotherapy for various cancers.
Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity.
This compound stands out due to its unique structure and potent antitumor properties, making it a valuable compound for further research and development in the field of cancer therapy.
属性
CAS 编号 |
76463-92-8 |
|---|---|
分子式 |
C42H53NO15 |
分子量 |
811.9 g/mol |
IUPAC 名称 |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,12-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H53NO15/c1-8-42(51)17-26(30-31(34(42)41(50)52-7)38(49)33-32(37(30)48)35(46)21-11-9-10-12-22(21)36(33)47)56-28-15-23(43(5)6)39(19(3)54-28)58-29-16-25(45)40(20(4)55-29)57-27-14-13-24(44)18(2)53-27/h9-12,18-20,23,25-29,34,39-40,45,48-49,51H,8,13-17H2,1-7H3/t18-,19-,20-,23-,25-,26-,27-,28-,29-,34-,39+,40+,42+/m0/s1 |
InChI 键 |
KXRPCMRUNHOYFX-XPBCLHBESA-N |
手性 SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O |
规范 SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


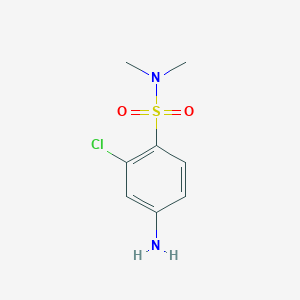
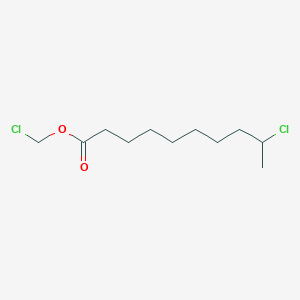
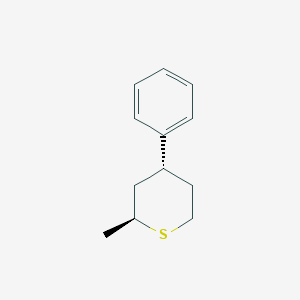

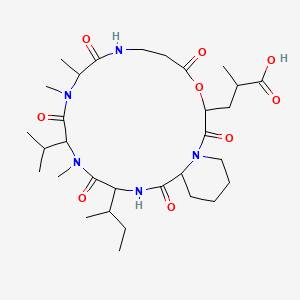
![2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14432317.png)
![4-[(Hexyloxy)methylidene]-1,2-dimethylcyclohex-1-ene](/img/structure/B14432335.png)

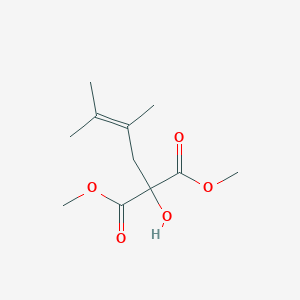

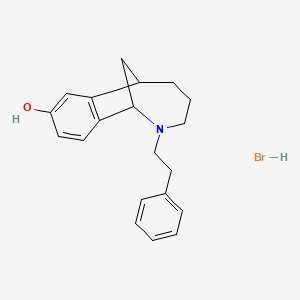

![5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline](/img/structure/B14432364.png)
